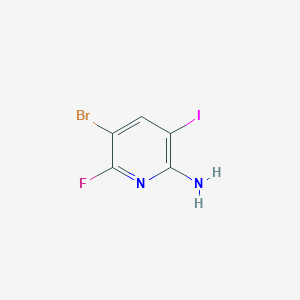

5-Bromo-6-fluoro-3-iodopyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

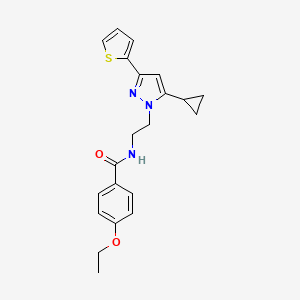

5-Bromo-6-fluoro-3-iodopyridin-2-amine is a chemical compound with the molecular weight of 316.9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The InChI code of 5-Bromo-6-fluoro-3-iodopyridin-2-amine is1S/C5H3BrFIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.

Scientific Research Applications

Chemoselective Functionalization

The chemoselective functionalization of related halopyridines demonstrates the potential of 5-Bromo-6-fluoro-3-iodopyridin-2-amine in synthetic chemistry. A notable study describes the catalytic amination of a similar compound, showcasing exclusive bromide substitution under certain conditions. This reverses under neat conditions without palladium catalysis, preferring substitution at another halogen site, highlighting the compound's versatility in selective functionalization (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-rich Intermediates

Another application involves the use of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine for synthesizing pentasubstituted pyridines. This demonstrates the utility of halopyridines in accessing complex structures with desired functionalities for further chemical manipulations, indicating the potential use of 5-Bromo-6-fluoro-3-iodopyridin-2-amine in similar synthetic strategies (Wu, Porter, Frennesson, & Saulnier, 2022).

Amination Reactions

The amination of aryl halides using copper catalysis provides a low-cost, efficient method for transforming bromopyridines into aminopyridines. This showcases the compound's relevance in facilitating amination reactions, potentially applicable to 5-Bromo-6-fluoro-3-iodopyridin-2-amine for introducing amine functionalities in a straightforward manner (Lang, Zewge, Houpis, & Volante, 2001).

Radiosynthesis Applications

In radiopharmaceutical sciences, the synthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine highlights the use of halopyridines in preparing radiolabeled compounds for imaging and diagnostic purposes. This suggests potential applications of 5-Bromo-6-fluoro-3-iodopyridin-2-amine in developing novel radiotracers (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

properties

IUPAC Name |

5-bromo-6-fluoro-3-iodopyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFIN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQXZNUCTJIQON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1I)N)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-fluoro-3-iodopyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

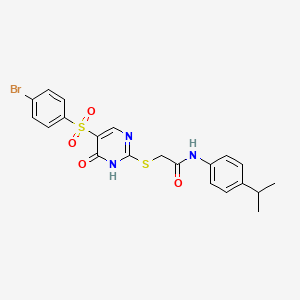

![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)

![4-[(4-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2756872.png)

![Methyl 2-[cyano(3-ethylphenyl)amino]acetate](/img/structure/B2756874.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B2756876.png)

![ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2756882.png)

![N-(2-fluorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2756883.png)